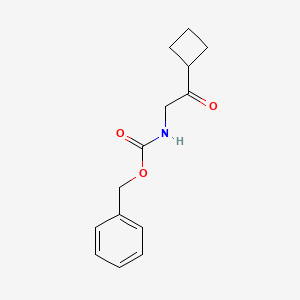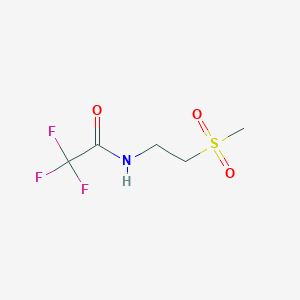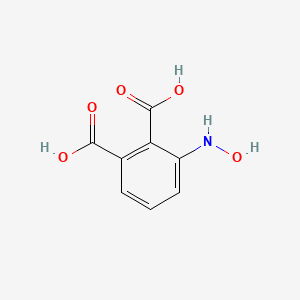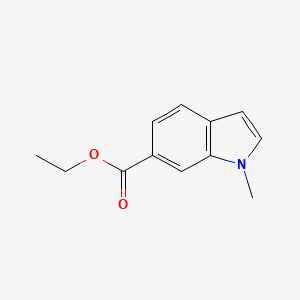
Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester
Overview
Description
Scientific Research Applications
- Anticancer Research Carbamic acid derivatives have been investigated for their potential as anticancer agents. Researchers explore their effects on cancer cell lines, tumor growth inhibition, and mechanisms of action. The unique structure of this compound may offer novel pathways for cancer treatment.
- Carbamates, including benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate, are used as insecticides. They inhibit acetylcholinesterase, an enzyme essential for nerve function in insects. These compounds are effective against pests in agriculture and public health programs .
- Neuropharmacology and Neuroprotection Some carbamates exhibit neuroprotective properties. Researchers investigate their potential in treating neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate may modulate neurotransmitter systems or protect neurons from oxidative stress.
- Anti-inflammatory Agents Carbamic acid derivatives are studied for their anti-inflammatory effects. They may inhibit pro-inflammatory enzymes or cytokines. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate could be a candidate for developing new anti-inflammatory drugs.
- Antimicrobial Properties Researchers explore the antibacterial and antifungal activities of carbamates. Benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate might have potential as an antimicrobial agent. Investigations focus on its efficacy against specific pathogens.
- Drug Delivery Systems The unique chemical structure of this compound makes it interesting for drug delivery applications. Scientists investigate its use as a carrier molecule for targeted drug delivery to specific tissues or cells. The cyclobutyl group and phenylmethyl ester may enhance stability and selectivity.
Insecticides and Pest Control
properties
IUPAC Name |
benzyl N-(2-cyclobutyl-2-oxoethyl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c16-13(12-7-4-8-12)9-15-14(17)18-10-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVEQCEHIYLKVRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carbamic acid, N-(2-cyclobutyl-2-oxoethyl)-, phenylmethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl (3S)-3-[(trifluoroacetyl)amino]pyrrolidine-1-carboxylate](/img/structure/B3114581.png)


![3-[(4-Methoxyphenyl)sulfonyl]-2,2-dimethylpropan-1-ol](/img/structure/B3114586.png)


![Ethyl 4-fluorobicyclo[2.2.2]octane-1-carboxylate](/img/structure/B3114607.png)


